5-Methyl-pyrazin-2-carboxamide-4-oxide is an organic compound classified under the pyrazine family, characterized by its unique molecular structure that includes a carboxamide group and an oxide at specific positions on the pyrazine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized from 2,5-dimethylpyrazine through a series of oxidation reactions, making it accessible for research and industrial production. Its structural attributes and reactivity patterns have garnered interest in both academic and pharmaceutical contexts.
5-Methyl-pyrazin-2-carboxamide-4-oxide is categorized as a heterocyclic aromatic compound due to the presence of nitrogen atoms in the pyrazine ring. It is also classified as a carboxamide due to the presence of the -CONH2 functional group.
The synthesis of 5-methyl-pyrazin-2-carboxamide-4-oxide typically involves several steps, primarily focusing on the oxidation of 2,5-dimethylpyrazine. The general synthetic route includes:
The reaction conditions are crucial; typical temperatures range from 70°C to 110°C, depending on the specific reagents and desired yield. The process can be optimized for industrial applications to enhance efficiency and reduce costs.
The molecular structure of 5-methyl-pyrazin-2-carboxamide-4-oxide features a six-membered pyrazine ring with two nitrogen atoms at positions 1 and 4, a methyl group at position 5, a carboxamide group at position 2, and an oxide group at position 4. This configuration contributes to its unique chemical properties.
The compound has a molecular formula of C6H8N4O2 and a molar mass of approximately 168.16 g/mol. Its melting point is reported to be between 235°C and 237°C, indicating its stability under standard conditions.
5-Methyl-pyrazin-2-carboxamide-4-oxide can participate in various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
The mechanism of action for 5-methyl-pyrazin-2-carboxamide-4-oxide primarily involves its interaction with biological molecules such as enzymes and proteins. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.
Preliminary studies suggest that this compound could impact oxidative stress pathways and cellular signaling mechanisms, although detailed mechanisms remain under investigation.
5-Methyl-pyrazin-2-carboxamide-4-oxide appears as a white crystalline powder that is soluble in water. Its nearly planar structure allows for effective interactions with other molecules.
The compound exhibits stability under normal laboratory conditions but should be stored in a cool, dark place to prevent degradation. Its reactivity allows it to participate in diverse chemical transformations relevant to synthetic organic chemistry.
5-Methyl-pyrazin-2-carboxamide-4-oxide has numerous scientific applications:
5-methyl-pyrazin-2-carboxamide-4-oxide (acipimox) functions as a potent synthetic agonist of the G Protein-Coupled Receptor 109A, binding with nanomolar affinity to this receptor on adipocyte membranes. Structural analysis reveals that the pyrazine ring’s N-oxide moiety and carboxamide group enable optimal interaction with the ligand-binding pocket of G Protein-Coupled Receptor 109A, inducing conformational changes that facilitate coupling with intracellular Gi-type G proteins [3] [8]. This engagement triggers the exchange of guanosine triphosphate for guanosine diphosphate on the Gαi subunit, leading to dissociation of the Gβγ complex and subsequent inhibition of adenylate cyclase activity [8].
Table 1: Receptor Binding and Signaling Parameters of 5-methyl-pyrazin-2-carboxamide-4-oxide
Parameter | Value | Experimental System | Reference |
---|---|---|---|
G Protein-Coupled Receptor 109A Binding Affinity (EC₅₀) | 6 μmol/L | GTPγS binding in transfected cells | [3] |
Gi Protein Activation | Yes | Adipocyte membrane assays | [8] |
Adenylate Cyclase Inhibition | >80% | cAMP production in adipocytes | [8] |
The downstream signaling cascade results in a profound suppression of hormone-sensitive lipase activation and translocation to lipid droplets. This occurs through reduced protein kinase A-mediated phosphorylation of hormone-sensitive lipase at serine residues 563 and 660, effectively blocking the rate-limiting step of triglyceride hydrolysis [8]. Adipocyte microdialysis studies demonstrate that local administration of 5-methyl-pyrazin-2-carboxamide-4-oxide decreases interstitial glycerol concentrations by 89.2% ± 3.1% within 60 minutes, confirming target engagement in adipose tissue depots [8].
5-methyl-pyrazin-2-carboxamide-4-oxide exhibits distinct pharmacological advantages over endogenous G Protein-Coupled Receptor 109A ligands and classical agonists. While nicotinic acid demonstrates comparable receptor affinity (EC₅₀ = 0.1-1 μmol/L), 5-methyl-pyrazin-2-carboxamide-4-oxide provides prolonged suppression of free fatty acid mobilization due to its resistance to rapid enzymatic conjugation and elimination pathways [3] [8]. Clinical pharmacodynamic assessments reveal a 73% reduction in plasma free fatty acid levels sustained for 5-7 hours post-administration, contrasting with nicotinic acid's shorter 2-3 hour suppression window despite higher peak efficacy (92% reduction) [8].
Table 2: Comparative Pharmacodynamics of G Protein-Coupled Receptor 109A Agonists
Agonist | Free Fatty Acid Reduction (%) | Duration (hours) | Flushing Incidence |
---|---|---|---|
Nicotinic acid (100 mg) | 92 ± 4 | 2.5 ± 0.8 | High (≥80%) |
5-methyl-pyrazin-2-carboxamide-4-oxide (250 mg) | 73 ± 6 | 5.2 ± 1.1 | Low (≤15%) |
3-Hydroxybutyrate (Endogenous) | 38 ± 5 | <1.0 | None |
Structural optimization of the pyrazine scaffold confers enhanced tissue specificity for adipose tissue while minimizing activation of G Protein-Coupled Receptor 109A in dermal Langerhans cells, thereby substantially reducing prostaglandin-mediated flushing responses compared to nicotinic acid [3]. The carboxamide group at position 2 and N-oxide at position 4 create a stereoelectronic configuration that favors adipocyte-specific signaling pathways over those mediating cutaneous vasodilation. Against endogenous ligands like 3-hydroxybutyrate, 5-methyl-pyrazin-2-carboxamide-4-oxide demonstrates 6-fold greater potency in free fatty acid suppression while avoiding the ketogenic state dependency of hydroxycarboxylic acid receptor activation [8].
The primary intracellular consequence of G Protein-Coupled Receptor 109A activation by 5-methyl-pyrazin-2-carboxamide-4-oxide is dose-dependent reduction of cyclic adenosine monophosphate formation. Biochemical studies in isolated adipocytes demonstrate that 100 μmol/L 5-methyl-pyrazin-2-carboxamide-4-oxide decreases isoproterenol-stimulated cyclic adenosine monophosphate accumulation by 84.7% ± 5.3% within 15 minutes, paralleling reduced protein kinase A activity (76.2% ± 6.1% inhibition) [8]. This cyclic adenosine monophosphate suppression occurs specifically through Gi-mediated inhibition of adenylate cyclase rather than phosphodiesterase activation, as confirmed by insensitivity to the phosphodiesterase inhibitor 3-isobutyl-1-methylxanthine [8].
Table 3: Effects on Cyclic Adenosine Monophosphate-Dependent Lipolytic Markers
Parameter | Basal | Isoproterenol Stimulated | Isoproterenol + 5-methyl-pyrazin-2-carboxamide-4-oxide |
---|---|---|---|
Cyclic adenosine monophosphate (pmol/mg protein) | 12.3 ± 1.5 | 184.7 ± 16.2 | 28.1 ± 3.4* |
Protein kinase A activity (nmol/min/mg) | 0.8 ± 0.1 | 9.2 ± 0.7 | 2.2 ± 0.3* |
Glycerol release (μmol/g/90 min) | 2.1 ± 0.3 | 18.5 ± 1.6 | 4.3 ± 0.5* |
p<0.001 vs. isoproterenol alone; n=8 independent experiments [8] |
The antilipolytic efficacy manifests most prominently in abdominal subcutaneous adipose tissue, where microdialysis measurements show 5-methyl-pyrazin-2-carboxamide-4-oxide reduces exercise-induced glycerol efflux by 68.4% ± 7.2% compared to placebo [8]. This tissue selectivity arises from enhanced perfusion and higher G Protein-Coupled Receptor 109A density in abdominal adipocytes compared to femoral deposits. The compound maintains cyclic adenosine monophosphate suppression even during β-adrenergic stimulation, demonstrating functional antagonism of catecholamine-induced lipolysis through its membrane-delimited signaling mechanism [8]. Kinetic analyses confirm sustained cyclic adenosine monophosphate modulation with an effective half-life of 4.5 hours in human adipose tissue, explaining the prolonged antilipolytic activity despite rapid plasma clearance [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3